![molecular formula C20H26N2O3 B2447653 2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid CAS No. 824972-82-9](/img/structure/B2447653.png)
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of carbon-carbon bonds and the introduction of functional groups. The Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used in the synthesis . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple functional groups. The adamantyl portion of the molecule, for instance, is a highly rigid and three-dimensional structure . Quantum-chemical calculations could potentially be used to investigate the electronic structure of this compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, it might be possible to perform a catalytic protodeboronation of alkyl boronic esters . Additionally, the compound could potentially undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a carboxylic acid functional group would likely make the compound acidic . The compound’s solubility, melting point, boiling point, and other physical properties would also depend on its molecular structure.Safety and Hazards
The safety and hazards associated with this compound are not clear from the available literature. As with any chemical, appropriate safety precautions should be taken when handling this compound. It’s important to note that some related compounds, such as phenylacetic acid, are subject to controls due to their potential use in the illicit production of other substances .
properties
IUPAC Name |
2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(12-17(23)24)18(25)21-20-10-14-7-15(11-20)9-19(8-14,13-20)16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQZCVJUXKFHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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